1-Phenylpyrrolidin-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-phenylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,11H2;1H |
InChI Key |
BLERKSUNNKETEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylpyrrolidin 3 Amine Hydrochloride
Established Synthetic Pathways
Traditional synthetic routes to 1-phenylpyrrolidin-3-amine (B101601) hydrochloride have laid the groundwork for more sophisticated methodologies. These established pathways often involve the transformation of readily available phenylpyrrolidine precursors.
Reaction of Phenylpyrrolidine Derivatives with Amines
A foundational approach to constructing the 3-amino functionality on the pyrrolidine (B122466) ring involves the reaction of a suitable 1-phenylpyrrolidine (B1585074) derivative with an amine source. A common strategy is the reductive amination of 1-phenylpyrrolidin-3-one. This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction to the desired amine.
The choice of reducing agent is critical for the success of this transformation. Reagents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently employed due to their selectivity for reducing the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com This chemoselectivity minimizes the formation of the corresponding alcohol byproduct.
The general reaction can be depicted as follows:
1-Phenylpyrrolidin-3-one + Amine → [Iminium Ion Intermediate] → 1-Phenylpyrrolidin-3-amine
While effective for producing the racemic product, this method requires further resolution steps if a specific enantiomer is desired.
Asymmetric Synthesis Approaches
The demand for enantiomerically pure compounds has driven the development of asymmetric synthetic methods to access specific stereoisomers of 1-phenylpyrrolidin-3-amine. These approaches aim to introduce chirality in a controlled manner, avoiding the need for classical resolution of a racemic mixture.
One prominent strategy involves the asymmetric hydrogenation of a prochiral enamine or imine precursor derived from 1-phenylpyrrolidin-3-one. This is often achieved using chiral metal catalysts, such as those based on iridium or rhodium, in combination with chiral ligands. For instance, iridium-catalyzed asymmetric hydrogenation of cyclic enamines has proven to be an efficient method for synthesizing optically active cyclic tertiary amines. organic-chemistry.org
Another approach is the chiral resolution of racemic 1-phenylpyrrolidin-3-amine. This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative. nih.gov The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer. While effective, this method is often less efficient than asymmetric synthesis, as the maximum theoretical yield for the desired enantiomer is 50%.
Advanced Synthetic Strategies and Optimizations
Building upon established methods, recent research has focused on developing more efficient, selective, and sustainable synthetic strategies. These advanced methodologies often employ novel catalytic systems and sophisticated protecting group manipulations to enhance yield, purity, and stereocontrol.
Organocatalytic Asymmetric Methodologies
Asymmetric organocatalysis has emerged as a powerful tool in the synthesis of chiral amines, offering a metal-free alternative to traditional transition-metal catalysis. nih.gov These methods utilize small organic molecules as catalysts to induce enantioselectivity.
For the synthesis of chiral 3-aminopyrrolidine (B1265635) derivatives, organocatalytic cascade reactions have been developed. For example, a cascade reaction utilizing a cinchonidine-derived bifunctional amino-squaramide catalyst can produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org While not directly applied to 1-phenylpyrrolidin-3-amine, this methodology highlights the potential of organocatalysis in constructing the chiral pyrrolidine core.
Furthermore, a photo-enzymatic cascade process has been reported for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds, including the synthesis of α-functionalized phenylpyrrolidine compounds with up to 99% enantiomeric excess (ee). rsc.org This innovative approach combines light-driven C–N cross-coupling with biocatalytic carbene transfer, showcasing a sustainable and highly selective route.
Protecting Group Strategies and Amine Isolation Techniques
In multi-step syntheses of complex molecules containing the 1-phenylpyrrolidin-3-amine scaffold, the use of protecting groups is crucial to mask the reactivity of the amine functionality and other reactive sites. jocpr.com The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. numberanalytics.com
Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.net The Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by hydrogenolysis. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of others. numberanalytics.com For instance, in a synthesis of chiral pyrrolidine inhibitors, a Boc protecting group was favored over a benzyl (B1604629) group to avoid the harsh reducing conditions that could affect other functional groups in the molecule. nih.gov
The isolation of the final amine hydrochloride salt is typically achieved by treating the free amine with a solution of hydrogen chloride in an appropriate solvent, such as diethyl ether or isopropanol, leading to the precipitation of the desired salt.
Reaction Condition Optimization for Yield and Purity
Optimizing reaction conditions is paramount to maximizing the yield and purity of 1-phenylpyrrolidin-3-amine hydrochloride. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst loading, and reaction time.
In the synthesis of pyrrolidine derivatives via cycloaddition reactions, for example, screening different solvents and bases can significantly impact the yield and stereoselectivity. jocpr.com Similarly, in copper-promoted intramolecular aminooxygenation of alkenes to form pyrrolidines, optimization of the copper source, ligand, temperature, and solvent was shown to be critical for achieving high yields. nih.gov For instance, using xylenes (B1142099) as the solvent at 130 °C provided a significantly higher yield compared to other solvents like DMF or at different temperatures. nih.gov
The following table illustrates the effect of various parameters on the yield of a generic pyrrolidine synthesis, highlighting the importance of systematic optimization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 5 | Toluene | 100 | 65 |
| 2 | 5 | Dioxane | 100 | 78 |
| 3 | 5 | Xylenes | 130 | 94 nih.gov |
| 4 | 10 | Xylenes | 130 | 95 |
| 5 | 5 | Xylenes | 120 | 54 nih.gov |
This table is a representative example based on findings for pyrrolidine synthesis and illustrates the impact of reaction parameter optimization. nih.gov
Careful control over these parameters is essential for developing a robust and efficient synthesis of this compound suitable for both laboratory and industrial-scale production.
Parallel Synthesis and Library Generation
The generation of compound libraries through parallel synthesis has become a cornerstone in modern medicinal chemistry and drug discovery. This high-throughput approach allows for the rapid creation of a multitude of structurally related compounds, facilitating the exploration of chemical space and the identification of novel bioactive molecules. The pyrrolidine ring is a privileged scaffold, frequently incorporated into these libraries due to its prevalence in natural products and its ability to confer favorable physicochemical properties to drug candidates.
Solution-Phase Parallel Synthesis for Pyrrolidine-Based Scaffolds
Solution-phase parallel synthesis has emerged as a powerful and flexible methodology for the rapid generation of chemical libraries, avoiding the challenges often associated with solid-phase chemistry, such as linker cleavage and reagent compatibility. nih.gov This approach is highly amenable to automation and allows for the efficient production of diverse and highly substituted pyrrolidine scaffolds. nih.govspirochem.com
A key strategy for constructing pyrrolidine libraries is the use of multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in one pot, incorporating most of the atoms from the reactants. researchgate.netnih.gov This intrinsic atom economy and operational simplicity make MCRs ideal for parallel synthesis. mdpi.com One of the most prominent MCRs for generating pyrrolidine rings is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. The azomethine ylide is often generated in situ from an aldehyde and an amino acid or its derivative, which then reacts with an alkene to form the pyrrolidine ring. This method allows for the creation of complex and stereochemically diverse pyrrolidines in a single, efficient step. nih.gov
The diversity of the resulting pyrrolidine library can be systematically varied by changing the components of the MCR. For example, a library can be generated by reacting a set of different aldehydes with various amino acids and alkenes in a parallel format.
Table 1: Exemplar Components for Parallel Synthesis of Pyrrolidine Scaffolds via [3+2] Cycloaddition
| Aldehyde Component | Amino Acid Component | Dipolarophile (Alkene) |
| Benzaldehyde | Sarcosine | N-Phenylmaleimide |
| 4-Chlorobenzaldehyde | Proline | Methyl acrylate |
| 2-Naphthaldehyde | Glycine | Dimethyl fumarate |
| Furfural | Phenylalanine | Acrylonitrile |
This table illustrates the variety of starting materials that can be employed in multicomponent reactions to generate a diverse library of pyrrolidine-based scaffolds. The specific combination of reactants dictates the final structure and substitution pattern of the pyrrolidine products.
Research has demonstrated that starting from a complex bicyclic β-lactam scaffold, libraries of new, drug-like, and highly substituted pyrrolidines can be produced in just four to six synthetic steps. nih.gov These solution-phase strategies are instrumental in generating collections of novel compounds for lead identification and optimization programs. nih.gov
Synthesis of Pyrimidine-Carboxamide Derivatives and Analogues
Building upon the pyrrolidine scaffold, further functionalization to create libraries of more complex molecules is a common strategy. The synthesis of pyrimidine-carboxamide derivatives is of particular interest due to the broad range of biological activities associated with this chemical class. This compound serves as a key building block, providing the amine functionality necessary for the formation of the carboxamide bond.
A general and efficient method for creating a library of pyrimidine-carboxamide derivatives involves the parallel amidation of a pyrimidine-5-carboxylic acid core with a diverse set of amines. nih.gov In this context, 1-phenylpyrrolidin-3-amine would be one of the amines used to generate a specific subset of the library. The synthesis typically begins with the construction of the pyrimidine (B1678525) ring, often through a cyclocondensation reaction. For instance, a β-keto ester can be reacted with an amidine to form the pyrimidine core, which is then further elaborated to the corresponding carboxylic acid. nih.govbu.edu.eg
The key final step is the coupling of the pyrimidine carboxylic acid with a library of amines, including 1-phenylpyrrolidin-3-amine. This amidation is typically carried out in parallel using standard coupling reagents.
Table 2: Parallel Amidation for the Synthesis of Pyrimidine-Carboxamide Derivatives
| Pyrimidine Carboxylic Acid Precursor | Amine Component (Library Member) | Coupling Reagent |
| 2-Methyl-4-aryl-pyrimidine-5-carboxylic acid | 1-Phenylpyrrolidin-3-amine | HATU/DIPEA |
| 2-Methyl-4-aryl-pyrimidine-5-carboxylic acid | Benzylamine | EDCI/HOBt |
| 2-Methyl-4-aryl-pyrimidine-5-carboxylic acid | Piperidine | T3P |
| 2-Phenyl-4-aryl-pyrimidine-5-carboxylic acid | 1-Phenylpyrrolidin-3-amine | CDI |
| 2-Phenyl-4-aryl-pyrimidine-5-carboxylic acid | Morpholine | PyBOP |
This table outlines a parallel synthesis approach where a common pyrimidine carboxylic acid precursor is reacted with a variety of amines (including the title compound) to generate a library of pyrimidine-carboxamide analogues. Different coupling reagents can be employed to optimize the reaction.
This synthetic approach has been successfully applied to generate libraries of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. nih.gov The process involves a multi-step sequence starting from itaconic acid, leading to a pyrimidine-5-carboxylic acid intermediate, which is then subjected to parallel amidation with a series of aliphatic and cyclic amines to yield the final library of carboxamides in good yields and high purity. nih.gov Similarly, other established methods for pyrimidine-5-carboxamide synthesis, such as the Biginelli reaction followed by functional group manipulation, can be adapted for library generation where 1-phenylpyrrolidin-3-amine can be introduced as a key diversity element. ias.ac.inresearchgate.net
Structural Elucidation and Analytical Characterization Techniques
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular structure of 1-Phenylpyrrolidin-3-amine (B101601) hydrochloride. By interacting with electromagnetic radiation, these methods provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
For 1-Phenylpyrrolidin-3-amine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl ring and the pyrrolidine (B122466) ring.
Aromatic Protons: The protons on the phenyl group typically appear as multiplets in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm.
Pyrrolidine Ring Protons: The aliphatic protons on the pyrrolidine ring will appear more upfield. The proton at the chiral center (C3), adjacent to the amine group, is expected to be a multiplet. The other methylene protons (at C2, C4, and C5) will also present as complex multiplets due to their diastereotopic nature and coupling with adjacent protons.
Amine Protons: The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.
The ¹³C NMR spectrum provides information about each carbon atom in the molecule.
Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the range of 110-150 ppm.
Pyrrolidine Ring Carbons: The aliphatic carbons of the pyrrolidine ring will appear in the upfield region, typically between 20 and 70 ppm. The carbon atom bonded to the nitrogen of the phenyl group (C5) and the carbon bearing the amine group (C3) would be expected at the lower field end of this range.
Table 1: Expected NMR Spectral Data for 1-Phenylpyrrolidin-3-amine Moiety Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | Aromatic (Phenyl) | 6.5 - 7.5 | Multiplet (m) |
| Pyrrolidine (CH-N) | ~3.5 - 4.0 | Multiplet (m) | |
| Pyrrolidine (CH₂) | ~2.0 - 3.5 | Multiplets (m) | |
| Amine (NH₃⁺) | Variable, broad | Broad Singlet (br s) | |
| ¹³C | Aromatic (C-ipso) | ~145 - 150 | N/A |
| Aromatic (CH) | ~110 - 130 | N/A | |
| Pyrrolidine (CH, CH₂) | ~20 - 70 | N/A |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula of the free base is C₁₀H₁₄N₂ with a monoisotopic mass of 162.1157 g/mol . The hydrochloride salt has a molecular formula of C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g/mol nih.gov.
In techniques like Electrospray Ionization (ESI), typically used in Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is expected to be detected as the protonated molecule of the free base, [M+H]⁺, at an m/z value corresponding to approximately 163.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure. Common fragmentation pathways for related pyrrolidine structures often involve the cleavage of the pyrrolidine ring or the loss of the amine group.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Ammonium) | Stretch | ~2800 - 3200 (broad) |
| C-H (Aromatic) | Stretch | ~3000 - 3100 |
| C-H (Aliphatic) | Stretch | ~2850 - 2960 |
| C=C (Aromatic) | Stretch | ~1450 - 1600 |
| C-N | Stretch | ~1200 - 1350 |
Chromatographic Purity Assessment
Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of a compound's purity and the separation of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of pharmaceutical compounds. For a polar, basic compound like this compound, a reversed-phase HPLC method is commonly employed.
A typical HPLC system for this analysis would consist of a C18 stationary phase column. The mobile phase would likely be a mixture of an aqueous buffer (such as ammonium formate or phosphate with an adjusted pH) and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector, as the phenyl group provides strong chromophoric activity.
Since 1-Phenylpyrrolidin-3-amine is a chiral molecule, existing as (R) and (S) enantiomers, chiral chromatography is necessary to separate and quantify each enantiomer, which is crucial for pharmaceutical applications. High-performance liquid chromatography employing chiral stationary phases (CSPs) is a highly effective technique for this purpose yakhak.org.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are widely used for the separation of chiral amines yakhak.org. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase. The mobile phase in normal-phase chiral chromatography typically consists of a non-polar solvent like hexane mixed with an alcohol modifier such as ethanol or 2-propanol yakhak.org. Often, a small amount of a basic additive like diethylamine is included to improve peak shape and resolution for basic analytes. In some cases, pre-column derivatization of the amine may be used to enhance separation and detection researchgate.net.
Table 3: Typical Conditions for Chiral HPLC Separation of Amines
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ) |
| Mobile Phase | Hexane/Alcohol (e.g., 2-Propanol or Ethanol) mixture |
| Additive | Basic modifier (e.g., Diethylamine, 0.1%) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 254 nm) |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on the crystal structure, including the unit cell dimensions (the fundamental repeating unit of the crystal), space group (the crystal's symmetry), and the positions of individual atoms. However, specific experimental XRD data, such as the crystal system, space group, and unit cell parameters for this compound, have not been reported in the searched scientific literature. Such an analysis would be required to definitively characterize its solid-state structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.
For this compound, with a molecular formula of C₁₀H₁₅ClN₂, the theoretical elemental composition can be calculated. However, published experimental results comparing these calculated values to measured "found" values from a laboratory analysis are not available in the reviewed sources. This comparison is a critical step in the characterization of a synthesized compound.
Table 1. Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Calculated Percentage (%) |
| Carbon | C | 12.011 | 198.69 | 60.45% |
| Hydrogen | H | 1.008 | 198.69 | 7.61% |
| Chlorine | Cl | 35.453 | 198.69 | 17.84% |
| Nitrogen | N | 14.007 | 198.69 | 14.10% |
Note: This table represents calculated theoretical values. Experimental verification is required for confirmation.
Computational Chemistry and Molecular Modeling Studies
Conformation Prediction and Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The pyrrolidine (B122466) ring, being a non-planar, five-membered heterocycle, is known for its conformational flexibility, which is crucial for its interaction with biological targets. The ring can adopt two primary puckered conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry), with a relatively low energy barrier between them.
Computational studies on N-substituted pyrrolidines have been performed to investigate their dynamic behavior and conformational preferences. researchgate.net For the 1-phenylpyrrolidin-3-amine (B101601) scaffold, the key conformational variables include:
Pyrrolidine Ring Pucker: The specific envelope or twist conformation adopted by the five-membered ring.
Orientation of the Phenyl Group: The rotational position (dihedral angle) of the N-phenyl group relative to the pyrrolidine ring.
Substituents on the pyrrolidine ring play a critical role in determining the preferred conformation. For instance, studies on 4-substituted prolines have shown that sterically demanding groups strongly favor a pseudoequatorial orientation, which in turn dictates the puckering of the ring. nih.gov Similarly, the phenyl group at the N1 position and the amine group at the C3 position of 1-phenylpyrrolidin-3-amine will influence the conformational equilibrium. Density Functional Theory (DFT) methods are often used to optimize the geometry of different conformers and calculate their relative energies, allowing for the prediction of the most stable, low-energy conformations in various environments. researchgate.net The comparison between calculated and experimental NMR chemical shifts is a common strategy to validate the predicted geometries. researchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how derivatives of 1-phenylpyrrolidin-3-amine might interact with biological targets to exert a pharmacological effect.
Docking studies have been extensively used to explore the binding modes of pyrrolidine-containing compounds across various therapeutic areas:
Enzyme Inhibition: In the development of N-acylethanolamine acid amidase (NAAA) inhibitors, docking studies helped to understand the structure-activity relationships of pyrrolidine amide derivatives, revealing that small, lipophilic 3-phenyl substituents were preferable for optimal potency. researchgate.net
Anticancer Targets: Pyrrolidine derivatives have been docked into the binding sites of proteins like Mcl-1, an anti-apoptotic protein, to identify key interactions and guide the design of more potent inhibitors. researchgate.net
Anti-inflammatory Targets: The binding interactions of pyrrolidine derivatives with enzymes like cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX) have been simulated to explain their anti-inflammatory and analgesic potential. nih.gov These studies often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, a study on a phenylpyrrolidine derivative showed significant binding energies with COX-1 (-7.7 Kcal/mol), COX-2 (-7.2 Kcal/mol), and 5-LOX (-7.1 Kcal/mol). nih.gov
The results from these docking simulations provide a rational basis for designing new analogs of 1-phenylpyrrolidin-3-amine with improved affinity and selectivity for a specific biological target. The table below summarizes representative findings from docking studies on various pyrrolidine derivatives.
| Pyrrolidine Derivative Class | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Pyrrolidine Amides | NAAA | Identified binding pocket and highlighted the preference for small lipophilic substituents at the 3-phenyl position. | researchgate.net |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 / COX-2 / 5-LOX | Predicted binding energies of -7.7, -7.2, and -7.1 kcal/mol, respectively, elucidating the multi-target inhibitory potential. | nih.gov |
| General Pyrrolidine Derivatives | Mcl-1 | Uncovered the mode of interaction between ligands and key amino acid residues in the protein binding site. | researchgate.net |
| Pyxinol Derivatives (modified) | NF-κB (p65–p50 heterodimer) | Screened potential active derivatives and revealed binding near the DNA binding sites of the p65-p50 heterodimer. | nih.gov |
Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict reaction pathways, and calculate the energies of transition states and intermediates.
For pyrrolidine-based compounds, DFT studies provide critical insights into their synthesis and reactivity. For instance, the synthesis of substituted pyrrolidines often involves 1,3-dipolar cycloaddition reactions. DFT calculations have been instrumental in understanding the mechanisms, reactivity, and selectivity of these reactions, revealing whether they proceed through a concerted or stepwise pathway. nih.gov
DFT has also been used to:
Optimize Molecular Geometries: Calculations can determine the most stable structures of reactants, products, and intermediates. emich.edu
Calculate Thermodynamic and Electronic Properties: DFT can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity.
Elucidate Reaction Pathways: By calculating the energy barriers for different potential reaction steps, DFT can identify the most likely mechanism. Studies on the synthesis of pyrrolidin-3-one type compounds have used DFT to investigate the reductive amination mechanism.
Analyze Stereoselectivity: In reactions where multiple stereoisomers can be formed, DFT can explain the observed stereochemical outcome by comparing the energies of the different transition states leading to each product.
These computational analyses are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to 1-phenylpyrrolidin-3-amine and its derivatives.
Structure-Activity Relationship (SAR) Insights from Computational Data
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are central to modern SAR analysis, providing quantitative and qualitative insights that guide the design of more effective molecules.
For the 1-phenylpyrrolidin-3-amine scaffold, computational SAR studies on its derivatives have revealed several key principles:
Influence of Substituents: SAR studies on pyrrolidine amide derivatives showed that both the substituents on the terminal phenyl group and the nature of the linker chain significantly influence inhibitory activity against enzymes like NAAA. researchgate.net
Role of Lipophilicity and Shape: Computational data often correlates biological activity with physicochemical properties like lipophilicity (logP) and molecular shape. For a series of antiplasmodial compounds, SAR analysis showed that activity and selectivity strongly depend on the substitution pattern of a 4-phenyl moiety.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity. For pyrrolidine-based compounds, this can help in designing new molecules that fit the pharmacophore model of a specific target.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like CoMFA and CoMSIA have been developed for pyrrolidine derivatives to quantitatively predict their inhibitory activity against targets such as Mcl-1. researchgate.net These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity.
The table below illustrates how different structural modifications on the pyrrolidine scaffold, often analyzed with computational tools, affect biological activity.
| Compound Series | Structural Modification | Impact on Activity (SAR Insight) | Reference |
|---|---|---|---|
| Pyrrolidine Amide Derivatives (NAAA Inhibitors) | Substituents on the terminal phenyl group | Small, lipophilic 3-phenyl substituents were found to be preferable for optimal potency. | researchgate.net |
| Pyrrolidine Amide Derivatives (NAAA Inhibitors) | Conformationally flexible vs. restricted linkers | Flexible linkers increased inhibitory potency but reduced selectivity, while restricted linkers enhanced selectivity. | researchgate.net |
| 3,4-Disubstituted 1,2,5-Oxadiazoles (Antiplasmodial) | Substitution pattern on the 4-phenyl moiety | Antiplasmodial activity and selectivity were found to be strongly dependent on the specific substitution. | |
| General Pyrrolidine Derivatives (Anticancer) | Diverse substitution patterns on the pyrrolidine ring | The specific substitution pattern allows for the regulation of various targets, leading to anti-proliferative activities. | researchgate.net |
An exploration of the chemical compound 1-phenylpyrrolidin-3-amine hydrochloride reveals its significance as a versatile scaffold in medicinal chemistry and organic synthesis. This article delves into the chemical transformations and derivatization strategies that enable the modification of this compound for various scientific applications.
Chemical Transformations and Derivatization Strategies
The structural features of 1-phenylpyrrolidin-3-amine (B101601) hydrochloride, namely the pyrrolidine (B122466) ring, the phenyl moiety, and the amine group, offer multiple sites for chemical modification. These transformations are crucial for developing new molecules with specific biological activities and for use as intermediates in complex syntheses.
Pharmacological and Biological Activity Profiling in Vitro Research
Enzyme Inhibition Studies
Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition in Related Compounds
The inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is a key strategy in the development of anti-inflammatory agents. These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of prostaglandins and leukotrienes, respectively nih.govnih.gov. Prostaglandins generated by the COX-2 pathway are produced during inflammation, while leukotrienes from the 5-LOX pathway are also significant inflammatory mediators nih.govd-nb.info.
Developing compounds that dually inhibit both COX and 5-LOX could offer enhanced anti-inflammatory effects while potentially reducing the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes nih.gov. Research into compounds with a pyrrolizine scaffold, which is structurally related to pyrrolidine (B122466), has identified promising dual inhibitors. One such compound, ML3000, a [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid, has demonstrated notable COX/5-LOX inhibitory activity nih.gov. Studies on other heterocyclic compounds have shown that specific structural features can lead to dual inhibition of COX-2 and 5-LOX, suggesting that the pyrrolidine scaffold could be a valuable template for designing novel anti-inflammatory agents d-nb.info. The simultaneous inhibition of these pathways is considered a beneficial strategy for creating anti-inflammatory drugs with fewer side effects d-nb.info.
Alpha-Glucosidase and Alpha-Amylase Inhibition in Related Compounds
In the context of managing type-2 diabetes, inhibiting carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase is a critical therapeutic approach nih.govresearchgate.net. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides nih.govyoutube.com. By inhibiting their function, the rate of glucose absorption is slowed, leading to better glycemic control after meals researchgate.net.
Several studies have synthesized and evaluated pyrrolidine derivatives for their inhibitory potential against these enzymes. In one study, a series of N-Boc proline amides, which feature a pyrrolidine ring, were synthesized and tested. The 4-methoxy analogue, compound 3g , demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively nih.gov. Another related compound, 3f , showed notable inhibition of α-glucosidase with an IC50 of 27.51 µg/mL, while compound 3a was a significant inhibitor of α-amylase with an IC50 of 36.32 µg/mL nih.gov. Another investigation into chalcone-sulfonyl piperazine hybrids also highlighted a compound, 5k , with potent inhibitory activity, showing an IC50 value of 0.31 µM against α-glucosidase and 4.51 µM against α-amylase researchgate.net.
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Compound 3g | α-Amylase | 26.24 µg/mL | nih.gov |
| Compound 3g | α-Glucosidase | 18.04 µg/mL | nih.gov |
| Compound 3f | α-Glucosidase | 27.51 µg/mL | nih.gov |
| Compound 3a | α-Amylase | 36.32 µg/mL | nih.gov |
| Compound 5k | α-Glucosidase | 0.31 µM | researchgate.net |
| Compound 5k | α-Amylase | 4.51 µM | researchgate.net |
Anticholinesterase Activity in Related Compounds
A reduction in cholinergic neurotransmission is a known factor in the pathophysiology of Alzheimer's disease nih.gov. Therefore, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, is a key therapeutic strategy. Research into multifunctional agents for Alzheimer's has explored derivatives of 1-benzylpyrrolidine-3-amine.
In a study focused on developing multifunctional agents, novel ligands based on the 1-benzylpyrrolidine-3-amine scaffold were synthesized and evaluated for their BuChE inhibitory activity nih.gov. Two compounds, 24b and 25b , emerged as the most potent inhibitors of BuChE, with IC50 values of 2.39 µM and 1.94 µM, respectively nih.gov. These findings indicate that the pyrrolidine-amine structure is a promising starting point for designing effective cholinesterase inhibitors for potential use in Alzheimer's disease therapy nih.gov.
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Compound 24b | Butyrylcholinesterase (BuChE) | 2.39 µM | nih.gov |
| Compound 25b | Butyrylcholinesterase (BuChE) | 1.94 µM | nih.gov |
Receptor Modulation Investigations
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonism Studies
The retinoic acid receptor-related orphan receptor γt (RORγt) is a transcription factor that serves as a master regulator of TH17 cell differentiation, which plays a critical role in inflammatory and autoimmune diseases tandfonline.comnih.govnih.gov. As such, RORγt has become an attractive target for therapeutic intervention, with a focus on developing inverse agonists that can suppress its activity nih.govnih.govresearchgate.net.
The five-membered pyrrolidine ring is a widely used scaffold in medicinal chemistry for creating compounds to treat human diseases researchgate.netunipa.it. Research has been conducted on a series of cis-3,4-diphenylpyrrolidine derivatives for their activity as RORγt inverse agonists researchgate.net. Through lead optimization, a piperidinyl carboxamide compound containing this pyrrolidine scaffold, compound 16 , was identified. It demonstrated a balance of potency against RORγt with an EC50 of 61 nM and significantly lower activity at the pregnane X receptor (PXR), which is an undesirable off-target effect researchgate.net. This highlights the utility of the substituted pyrrolidine framework in designing selective RORγt modulators for inflammatory conditions.
Antioxidant Activity Assessment (In Vitro)
Antioxidants protect against oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in a variety of chronic diseases researchgate.netnih.gov. The potential of pyrrolidine-based compounds as antioxidants has been investigated through various in vitro assays.
A study on 1-benzylpyrrolidine-3-amine derivatives demonstrated their free radical scavenging capacity and antioxidant activity in ABTS and FRAP assays nih.gov. Specifically, compounds 24b and 25b not only showed anticholinesterase activity but also displayed antioxidant properties and the ability to chelate copper ions, which can contribute to oxidative stress nih.gov. Other studies on related pyrrolidin-2-one derivatives have also shown moderate to potent antioxidant activity using the DPPH free radical scavenging method researchgate.net. The capacity of these compounds to scavenge radicals like DPPH and ABTS+ indicates their potential to mitigate oxidative damage nih.govmdpi.com.
Advanced Research Perspectives and Future Directions
Chemoinformatic and Combinatorial Approaches in Pyrrolidine (B122466) Chemistry
Modern chemical research leverages chemoinformatic tools to manage and analyze the massive datasets generated through synthesis and screening. For the pyrrolidine class, these tools are instrumental in identifying structure-activity relationships (SAR) and guiding the design of new compound libraries. nih.gov Chemoinformatics allows researchers to virtually screen thousands of potential derivatives of a core scaffold like 1-phenylpyrrolidin-3-amine (B101601) to prioritize candidates for synthesis.
Combinatorial chemistry provides the experimental means to rapidly generate large libraries of related compounds for high-throughput screening. researchgate.net This approach is particularly well-suited for exploring the chemical space around the pyrrolidine core. By systematically varying substituents at different positions of the pyrrolidine ring, chemists can create a diverse set of molecules. For instance, a combinatorial library based on the 1-phenylpyrrolidin-3-amine scaffold could be constructed by varying the phenyl substituent and by acylating the 3-amino group with a diverse set of carboxylic acids.
One powerful method for creating such libraries is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, which efficiently constructs the pyrrolidine ring with multiple points of diversity. nih.govacs.orgnih.gov Encoded library technologies have also been applied, where each unique pyrrolidine compound on a solid support is associated with a chemical tag that records its synthetic history, facilitating the rapid identification of active compounds. researchgate.netnih.gov
Table 1: Representative Combinatorial Library Synthesis for Pyrrolidine Derivatives
This table illustrates a hypothetical combinatorial approach for generating a library of analogs based on a core pyrrolidine scaffold, showcasing the potential for rapid diversification.
| Scaffold Core | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Resulting Compound Class | Potential Applications |
|---|---|---|---|---|
| Pyrrolidine | Aryl Groups (e.g., Phenyl, Pyridyl) | Acyl Groups from Carboxylic Acids | N-Aryl, 3-Acylaminopyrrolidines | Enzyme Inhibitors, Receptor Modulators |
| Pyrrolidine | Alkyl Groups | Sulfonyl Groups from Sulfonyl Chlorides | N-Alkyl, 3-Sulfonamidopyrrolidines | Antimicrobial Agents, Kinase Inhibitors |
| Spiro-oxindole Pyrrolidine | Substituted Isatins | Various Alkenes (Dipolarophiles) | Spiro[pyrrolidine-3,3'-oxindoles] | Anticancer Agents nih.gov |
Rational Design of Novel Pyrrolidine-Based Bioactive Molecules
Rational drug design utilizes structural information about a biological target, such as an enzyme or receptor, to design molecules that can interact with it specifically. The three-dimensional, non-planar structure of the pyrrolidine ring is a key advantage in this context, as it allows for a more precise exploration of the target's binding site compared to flat aromatic rings. researchgate.netnih.gov
The design process for novel pyrrolidine-based molecules often begins with a known active compound or a crystal structure of a target protein. For example, using the X-ray crystal structure of a progesterone receptor, a novel class of pyrrolidine-based partial agonists was designed, demonstrating potent and selective activity. nih.gov This structure-based approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to improve potency and selectivity.
Structure-activity relationship (SAR) studies are crucial for rational design. By synthesizing and testing a series of related compounds, researchers can determine how different functional groups and stereochemistries affect biological activity. nih.gov For a molecule like 1-Phenylpyrrolidin-3-amine hydrochloride, rational design could involve modifying the phenyl ring with various substituents to enhance binding to a target or altering the stereochemistry at the 3-position, as stereoisomers often exhibit significantly different biological profiles. researchgate.netnih.gov
Table 2: Examples of Rationally Designed Pyrrolidine-Based Molecules
This table provides examples of how the pyrrolidine scaffold has been rationally modified to achieve specific biological activities.
| Pyrrolidine Derivative Class | Design Strategy | Biological Target | Resulting Activity |
|---|---|---|---|
| N-Alkylpyrrolidines | Structure-based design using X-ray crystallography nih.gov | Progesterone Receptor (PR) | Potent and selective partial agonism nih.gov |
| Spiro[pyrrolidine-3,3'-oxindoles] | Scaffold hopping and SAR | HDAC2 and PHB2 enzymes | Dual inhibitors for anti-breast cancer activity nih.gov |
| Substituted Prolinamides | Modification of proline to overcome limitations | Organocatalysis | Improved efficiency and selectivity in asymmetric reactions mdpi.com |
Methodological Advancements in Asymmetric Synthesis of Pyrrolidine Frameworks
The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. nih.gov Consequently, the development of methods for asymmetric synthesis—the synthesis of a specific stereoisomer—is a critical area of research. The field of asymmetric organocatalysis, in particular, has revolutionized the construction of chiral pyrrolidine frameworks. mdpi.comnih.gov
Proline and its derivatives, such as diarylprolinol silyl ethers, have emerged as powerful organocatalysts for a wide range of enantioselective transformations. mdpi.comnih.gov These catalysts have been extensively modified to fine-tune their activity and selectivity for specific reactions. mdpi.com Methodological advancements focus on creating complex, polysubstituted pyrrolidines with precise control over multiple stereocenters.
Key strategies for the asymmetric synthesis of pyrrolidines include:
Organocatalytic [3+2] Cycloadditions: This is a powerful method for constructing the pyrrolidine ring from acyclic precursors with high stereocontrol. researchgate.net
Intramolecular Aza-Michael Additions: Chiral catalysts can be used to promote the cyclization of a linear precursor to form an enantioenriched pyrrolidine. whiterose.ac.uk
Functionalization of Chiral Precursors: Starting with readily available chiral molecules like L-proline or 4-hydroxyproline, chemists can perform stereoselective modifications to build more complex structures. mdpi.comresearchgate.net
These advanced synthetic methods not only provide access to specific enantiomers of known compounds but also enable the creation of novel pyrrolidine structures that were previously inaccessible, opening new avenues for drug discovery. whiterose.ac.ukmdpi.com
Integration of In Silico and Experimental Methodologies for Chemical Research and Discovery
The modern paradigm in chemical research involves a synergistic integration of computational (in silico) and experimental (e.g., in vitro, in vivo) methods. frontiersin.org This approach significantly accelerates the drug discovery and development process by reducing the time and cost associated with traditional screening methods. nih.gov
For pyrrolidine-based research, this integration can take several forms:
Virtual Screening and Molecular Docking: Computational models are used to predict how thousands or millions of virtual compounds, including derivatives of 1-phenylpyrrolidin-3-amine, might bind to a specific biological target. The most promising candidates are then synthesized and tested experimentally. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed from a set of known active and inactive pyrrolidine derivatives to create a pharmacophore model. This model defines the key structural features required for activity and can be used to design new molecules with improved potency. researchgate.net
Pharmacokinetic Prediction: In silico tools can predict the ADME (absorption, distribution, metabolism, and excretion) properties of designed molecules, helping to identify candidates with favorable drug-like characteristics early in the design process. nih.gov
The cycle of in silico design, chemical synthesis, and experimental validation creates a powerful feedback loop. For example, a set of N-substituted pyrrolidine-2,5-diones was synthesized and evaluated as anti-inflammatory agents. The experimental results were then rationalized through molecular docking studies, which explained their selectivity for the COX-2 enzyme, providing insights for the design of the next generation of inhibitors. nih.gov This integrated approach ensures that research efforts are focused on the most promising molecules, maximizing the efficiency of the discovery pipeline.
Q & A
Basic: What are the recommended safety protocols for handling 1-Phenylpyrrolidin-3-amine hydrochloride in laboratory settings?
Answer:
The safety data sheet (SDS) for this compound emphasizes laboratory-specific precautions. Key measures include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water .
- Ventilation: Work in a fume hood to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .
- Spill Management: Contain spills mechanically (e.g., using absorbent pads) and dispose of waste in approved containers .
- First Aid: For eye exposure, rinse with water for ≥15 minutes and consult a physician .
Data Gaps: Acute toxicity data are unavailable, so assume precautionary measures for irritants .
Advanced: How can researchers optimize synthetic routes for this compound while minimizing intermediates?
Answer:
A methodological approach involves:
- Stepwise Functionalization: Start with pyrrolidine precursors, such as 3-pyrrolidinol, and introduce the phenyl group via Friedel-Crafts alkylation or reductive amination .
- Reduction Strategies: Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce nitro or imine intermediates. For example, highlights HCl·EA acidification for final salt formation .
- Purification: Employ column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Challenges: Competing side reactions (e.g., over-alkylation) require monitoring via TLC or HPLC .
Basic: What spectroscopic methods are suitable for characterizing this compound?
Answer:
- NMR:
- Mass Spectrometry: ESI-MS in positive mode should show [M+H]+ at m/z 240.8 (C13H18N2O·HCl) .
- FTIR: Key peaks include N-H stretch (~3300 cm⁻¹) and C-N stretch (~1250 cm⁻¹) .
Advanced: How can researchers address contradictory solubility data for this compound in aqueous vs. organic solvents?
Answer:
Contradictions often arise due to:
- Hygroscopicity: The hydrochloride salt may absorb moisture, altering apparent solubility. Store in desiccators and use anhydrous solvents for reproducibility .
- pH-Dependent Solubility: Test solubility in buffered solutions (pH 1–7). In acidic conditions (pH < 3), solubility increases due to protonation of the amine .
- Co-Solvent Systems: Use mixtures like ethanol/water (70:30) to enhance dissolution. notes pyridoxine hydrochloride’s solubility in similar systems, suggesting analogous methods .
Validation: Perform dynamic light scattering (DLS) to assess aggregation in aqueous media .
Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?
Answer:
- REACH Compliance: Ensure concentrations of hazardous impurities are <0.1% (Regulation (EC) No. 1907/2006) .
- Waste Disposal: Follow local regulations for amine-containing waste. Incineration with energy recovery is advised for large quantities .
- Documentation: Maintain SDS revisions (e.g., Revision 3, May 2024) and batch-specific analytical certificates .
Advanced: What strategies resolve enantiomeric impurities in this compound synthesis?
Answer:
- Chiral Resolution: Use (R)- or (S)-mandelic acid for diastereomeric salt formation, followed by fractional crystallization .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation of ketone intermediates .
- Analytical QC: Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA mobile phase) .
Case Study: achieved >99% enantiomeric excess (ee) for memantine hydrochloride using thiourea-mediated resolution .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC .
- Light Sensitivity: Use amber vials to prevent photodegradation, as UV/Vis spectra () lack explicit stability data .
- Thermal Analysis: Perform DSC to identify melting points (unreported in SDS) and detect polymorphic transitions .
Advanced: What computational methods predict the biological activity of 1-Phenylpyrrolidin-3-amine derivatives?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like serotonin transporters (SERT) or NMDA receptors, analogous to memantine .
- QSAR Modeling: Train models on pyrrolidine-based inhibitors (e.g., fadrozole derivatives) to correlate substituent effects with activity .
- ADMET Prediction: Tools like SwissADME estimate permeability (LogP ~2.1) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
